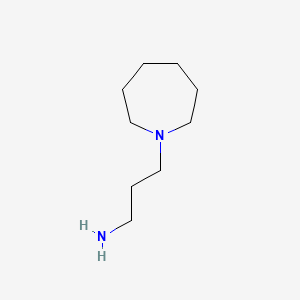

3-(Azepan-1-yl)propan-1-amine

Description

The exact mass of the compound 3-(Azepan-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Azepan-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepan-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

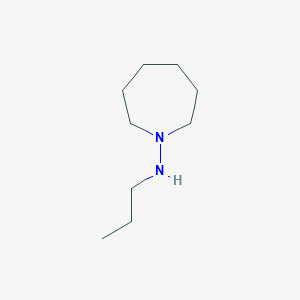

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTRRLIESPAUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-33-0 | |

| Record name | 3-(azepan-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and the significant applications of 3-(Azepan-1-yl)propan-1-amine in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this versatile diamine.

Introduction: The Azepane Scaffold in Drug Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for the creation of molecules that can effectively interact with a wide range of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating conditions such as cancer, psychosis, and allergies.[3][4] 3-(Azepan-1-yl)propan-1-amine, possessing both a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain, represents a valuable bifunctional building block for the synthesis of novel therapeutic agents.[5][6][7]

Core Chemical and Physical Properties

3-(Azepan-1-yl)propan-1-amine is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3437-33-0 | Internal Database |

| Molecular Formula | C₉H₂₀N₂ | Internal Database |

| Molecular Weight | 156.27 g/mol | Internal Database |

| Boiling Point | 222 °C | Internal Database |

| Physical Form | Liquid | Internal Database |

| Hazard Codes | H302, H312, H314, H315, H318, H332, H335 | Internal Database |

Proposed Synthesis and Workflow

Below is a detailed, hypothetical protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile

This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile by the secondary amine of azepane.

-

Materials:

-

Azepane (1.0 eq)

-

3-Chloropropanenitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

-

Procedure:

-

To a round-bottom flask containing acetonitrile, add azepane and potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-chloropropanenitrile dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(azepan-1-yl)propanenitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to 3-(Azepan-1-yl)propan-1-amine

This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

-

Materials:

-

3-(Azepan-1-yl)propanenitrile (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

-

Procedure:

-

In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-(azepan-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 3-(azepan-1-yl)propan-1-amine.

-

The final product can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 3-(Azepan-1-yl)propan-1-amine.

Reactivity Profile

3-(Azepan-1-yl)propan-1-amine exhibits the characteristic reactivity of both a primary and a tertiary amine.

-

Primary Amine Reactivity: The terminal primary amine group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.[10]

-

-

Tertiary Amine Reactivity: The tertiary amine within the azepane ring is also nucleophilic and basic. It can:

-

Form salts: React with acids to form ammonium salts.

-

Undergo quaternization: React with alkyl halides to form quaternary ammonium salts.

-

Act as a base: Catalyze various organic reactions.

-

The presence of two amine functionalities with different steric environments and basicities allows for selective reactions under controlled conditions, making this molecule a versatile synthon.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(Azepan-1-yl)propan-1-amine are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and known spectral data of similar compounds.[11][12][13][14][15][16][17][18][19][20]

¹H and ¹³C NMR Spectroscopy

Predicted chemical shifts for the proton and carbon nuclei are summarized in Tables 2 and 3. These predictions are based on computational models and analysis of analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |

| -CH₂ -CH₂-NH₂ | ~1.6 - 1.8 | Multiplet | 2H |

| -CH₂-CH₂ -N(azepane) | ~2.5 - 2.7 | Triplet | 2H |

| Azepane CH₂ -N | ~2.4 - 2.6 | Multiplet | 4H |

| Azepane -CH₂ - | ~1.5 - 1.7 | Multiplet | 8H |

| H₂ N- | ~1.2 - 2.0 (broad) | Singlet | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~40 - 42 |

| -C H₂-CH₂-NH₂ | ~30 - 33 |

| -CH₂-C H₂-N(azepane) | ~55 - 58 |

| Azepane C H₂-N | ~54 - 57 |

| Azepane -C H₂- | ~27 - 29 |

| Azepane -CH₂-C H₂-CH₂- | ~26 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Azepan-1-yl)propan-1-amine is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.[11][12]

-

C-H Stretch (Aliphatic): Multiple sharp bands in the region of 2850-2960 cm⁻¹.

-

N-H Bend (Primary Amine): A medium to strong band around 1590-1650 cm⁻¹.[11]

-

C-N Stretch: Medium intensity bands in the 1000-1250 cm⁻¹ region.[12]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), 3-(Azepan-1-yl)propan-1-amine would be expected to exhibit the following features:

-

Molecular Ion (M⁺): A peak at an m/z corresponding to its molecular weight (156 g/mol ). According to the nitrogen rule, since it has an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For 3-(Azepan-1-yl)propan-1-amine, fragmentation could occur at several positions, leading to characteristic fragment ions. A prominent peak might be observed at m/z 98, corresponding to the loss of the propylamino group.

Applications in Drug Development

The bifunctional nature of 3-(Azepan-1-yl)propan-1-amine makes it a highly valuable building block in the design and synthesis of novel pharmaceutical agents.

Role as a Linker and Scaffold

The propyl chain provides a flexible linker that can be used to connect a pharmacophore to another functional group or a larger molecular entity. This is particularly relevant in the design of:

-

Bivalent Ligands: Molecules that can simultaneously bind to two different receptor sites.

-

PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of target proteins. The diamine can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

-

Molecular Probes: For use in chemical biology to study biological processes.

Synthesis of Bioactive Molecules

The azepane moiety is a key structural feature in many centrally active agents. The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors in the central nervous system.[2] Derivatives of 3-(Azepan-1-yl)propan-1-amine can be synthesized to target a range of receptors and enzymes. The primary amine serves as a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

The general structure of 3-(Azepan-1-yl)propan-1-amine can be found in derivatives that have been investigated for a variety of therapeutic targets, including:

-

Antipsychotics and Antidepressants: The azepane ring is present in several antipsychotic and antidepressant drugs.[2][4]

-

Antihistamines: Azepane derivatives have been explored as H1 receptor antagonists.[4]

-

Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to inhibit cancer cell proliferation.[3][4]

Illustrative Biological Interaction Pathway

Caption: Logical workflow from building block to therapeutic effect.

Conclusion

3-(Azepan-1-yl)propan-1-amine is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a flexible diamine structure and the privileged azepane scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic route and the discussion of its reactivity and spectroscopic properties provide a solid foundation for researchers to utilize this compound in their drug development programs. Further exploration of the derivatives of 3-(Azepan-1-yl)propan-1-amine is likely to yield new and effective therapeutic agents.

References

-

Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. (2023). Retrieved from [Link]

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

-

The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. (2025). BenchChem.

- In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.

-

Diamine. (n.d.). Wikipedia. Retrieved from [Link]

- Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. (2021). Life Chemicals.

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

- 24.10 Spectroscopy of Amines. (n.d.).

- Diamine Biosynthesis: Research Progress and Applic

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.

- 24.10 Spectroscopy of Amines. (2023). OpenStax.

- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin

- An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2. (n.d.). BenchChem.

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.).

-

3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

- 3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). ChemScene.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). Royal Society of Chemistry.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (2025). BenchChem.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025). Semantic Scholar.

- 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.

-

3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

- challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. (n.d.). BenchChem.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 2. jopir.in [jopir.in]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Diamine - Wikipedia [en.wikipedia.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Visualizer loader [nmrdb.org]

- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine (CAS 3437-33-0)

This document provides a comprehensive technical overview of 3-(Azepan-1-yl)propan-1-amine, a versatile diamine building block. Its unique structure, featuring a primary amine for derivatization, a flexible propyl linker, and a saturated seven-membered azepane ring, makes it a valuable intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide delves into its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

3-(Azepan-1-yl)propan-1-amine, with the CAS number 3437-33-0, is a liquid at room temperature.[1] The molecule incorporates both a nucleophilic primary amine and a tertiary amine within the azepane ring, offering multiple sites for chemical modification.

| Property | Value | Source |

| CAS Number | 3437-33-0 | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | [1] |

| IUPAC Name | 3-(Azepan-1-yl)propan-1-amine | |

| Boiling Point | 222 °C | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | FXTRRLIESPAUHT-UHFFFAOYSA-N | |

| SMILES | C1CCN(CCCC1)CCCN | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for 3-(Azepan-1-yl)propan-1-amine are not extensively detailed in public literature, a plausible and efficient pathway can be designed based on well-established organic chemistry reactions. A highly logical approach is the reductive amination of 3-(azepan-1-yl)propanal. This method is chosen for its high efficiency and selectivity in forming C-N bonds.

The process begins with the reaction of azepane with 3-chloropropanal. The tertiary amine of azepane acts as a nucleophile, displacing the chloride to form the aldehyde intermediate. This intermediate is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney Nickel). The reducing agent is selected for its ability to preferentially reduce the imine intermediate over the aldehyde starting material, minimizing side reactions.

Caption: Proposed two-step synthesis workflow for 3-(Azepan-1-yl)propan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-(Azepan-1-yl)propan-1-amine via a two-step N-alkylation and reductive amination sequence.

Step 1: Synthesis of 3-(Azepan-1-yl)propanal

-

To a stirred solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add 3-chloropropanal (1.1 eq) dropwise.

-

The choice of an aprotic solvent prevents unwanted side reactions with the aldehyde. Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(azepan-1-yl)propanal intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Azepan-1-yl)propan-1-amine

-

Dissolve the crude 3-(azepan-1-yl)propanal (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq). The excess ammonia shifts the equilibrium towards the formation of the imine intermediate.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This mild reducing agent is effective at reducing the imine as it forms.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl.

-

Adjust the pH to >12 with aqueous NaOH and extract the product with an organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 3-(Azepan-1-yl)propan-1-amine.

Structural Elucidation and Analytical Workflow

The definitive confirmation of the structure of 3-(Azepan-1-yl)propan-1-amine requires a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Caption: Integrated analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the validation of the compound's structure. This data is predicted based on the known spectral properties of amines and alkyl chains.[2]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets ~2.5-3.0 ppm (CH₂ adjacent to N), Multiplets ~1.5-1.8 ppm (other CH₂), Broad singlet ~1.2-2.0 ppm (NH₂) | Protons closer to the electronegative nitrogen atoms are deshielded and appear downfield. The NH₂ signal is often broad and its chemical shift is concentration-dependent.[2] |

| ¹³C NMR | Peaks in the 40-60 ppm range (C adjacent to N), Peaks in the 20-40 ppm range (other aliphatic C) | Carbons bonded to nitrogen are deshielded and appear at a higher chemical shift compared to standard alkane carbons.[2] |

| IR Spectroscopy | Broad absorption ~3300-3400 cm⁻¹ (N-H stretch, primary amine), Absorption ~2850-2950 cm⁻¹ (C-H stretch), Absorption ~1050-1250 cm⁻¹ (C-N stretch) | The N-H stretch of a primary amine often appears as a doublet. The C-N stretch confirms the presence of the amine functional group.[2] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 156 | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely show cleavage alpha to the nitrogen atoms. |

Applications in Medicinal Chemistry and Drug Discovery

The 3-(azepan-1-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a handle for introducing various pharmacophores, while the propyl chain acts as a flexible linker to optimize binding to biological targets. The azepane ring provides a lipophilic anchor that can enhance membrane permeability and interact with hydrophobic pockets in proteins.

Derivatives of azepane have shown significant potential in targeting a range of neurological and oncological conditions. For example, compounds incorporating an azepane moiety have been developed as highly potent histamine H3 receptor ligands, which are investigated for treating neurological disorders.[3] Furthermore, azepane-based structures have been synthesized as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors, highlighting their potential in anticancer drug development.[4]

Caption: Use of the title compound as a scaffold for combinatorial library synthesis.

Safety, Handling, and Storage

3-(Azepan-1-yl)propan-1-amine is classified as a hazardous substance and requires careful handling to minimize exposure.

| Aspect | Guideline | Hazard Codes |

| Signal Word | Danger | - |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | H302, H312, H332, H314, H315, H318, H335 |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and protective clothing. Use only in a well-ventilated area or under a chemical fume hood.[5][6] | P280 |

| Handling | Avoid breathing vapor. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][6] | P260, P262, P264 |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere to prevent degradation.[1] | P402 + P404, P405 |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] | P305 + P351 + P338, P310 |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] | P303 + P361 + P353 |

Conclusion

3-(Azepan-1-yl)propan-1-amine is a key chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for straightforward incorporation into more complex molecules. Understanding its synthesis, proper characterization, and safe handling is crucial for its effective use in the laboratory. The structural motifs present in this compound are consistently found in biologically active molecules, underscoring its continued relevance in the development of novel therapeutics.

References

-

Sigma-Aldrich. 3-(azepan-1-yl)propan-1-amine | 3437-33-0.

-

PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine.

-

ChemScene. 3-(Azepan-1-yl)-N-methylpropan-1-amine.

-

PubChem. 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine.

-

VPG Sensors. SAFETY DATA SHEET.

-

PubChem. 3-(Azepan-1-yl)propan-1-amine;dichloride.

-

Dabos. 3-(AZEPAN-1-YL)PROPAN-1-AMINE 100MG.

-

Matrix Fine Chemicals. 3-(AZEPAN-1-YL)PROPAN-1-AMINE | CAS 3437-33-0.

-

BenchChem. In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.

-

BLDpharm. 3-(Azepan-1-yl)propan-1-amine | 3437-33-0.

-

Matrix Scientific. SAFETY DATA SHEET - 3-(1-Azepanyl)-1-propanamine.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-Azido-1-propanamine.

-

CymitQuimica. 3-(Azepan-1-yl)propan-1-amine.

-

Matrix Scientific. 3-Azepan-1-yl-1-methyl-propylamine.

-

Smolecule. (S)-Azepan-3-amine hydrochloride.

-

Leyan. 3-(Azepan-1-yl)propan-1-amine dihydrochloride.

-

BenchChem. An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

-

Leyan. Azepane-1-sulfonyl chloride.

-

RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

-

BenchChem. Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide.

-

ResearchGate. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

-

Sigma-Aldrich. 2-Iodothiophene 98%.

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

-

BenchChem. 1-(Pyridin-3-yl)propan-1-amine.

-

BenchChem. Spectroscopic Data Validation for 3-Amino-1-(furan-3-yl)propan-1-ol: A Comparative Guide.

Sources

- 1. 3437-33-0|3-(Azepan-1-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

In-Depth Technical Guide: Physicochemical Characterization of 3-(1-Azepanyl)-1-propanamine

Forward: This document serves as a comprehensive technical guide on the fundamental physical and chemical properties of 3-(1-azepanyl)-1-propanamine. It is designed for an audience of researchers, scientists, and professionals in the field of drug development. The guide emphasizes not only the presentation of factual data but also the underlying scientific principles and experimental methodologies required for their verification, ensuring a robust and reliable foundation for advanced research and application.

Section 1: Chemical Identity and Structural Overview

3-(1-Azepanyl)-1-propanamine, identified by the CAS Number 3437-33-0, is a diamine compound featuring a saturated seven-membered azepane (or homopiperidine) ring linked to a linear propanamine chain.[1][2] This unique structural arrangement, combining a secondary cyclic amine and a primary alkylamine, confers a distinct set of physicochemical properties that are of considerable interest in medicinal chemistry and materials science. A thorough understanding of these properties is paramount for applications ranging from synthetic route optimization to the prediction of pharmacokinetic and pharmacodynamic behavior.

Key Identifiers:

-

Molecular Formula: C₉H₂₀N₂[1]

-

Synonyms: 1-(3-Aminopropyl)hexamethylenimine, 3-(Hexahydro-1-azepinyl)propylamine, 3-Hexamethyleneiminopropylamine[1]

Chemical Structure:

Figure 1: Molecular structure of 3-(1-azepanyl)-1-propanamine.

Section 2: Tabulated Physical and Chemical Properties

The following table summarizes the key physicochemical data for 3-(1-azepanyl)-1-propanamine. This information is critical for laboratory handling, reaction design, and computational modeling.

| Property | Value | Unit | Notes and Justification |

| Molecular Weight | 156.27 | g/mol | Calculated from the molecular formula C₉H₂₀N₂.[1][3] |

| Boiling Point | 70-72 | °C | At a reduced pressure of 0.5 mmHg.[2] |

| Density | 0.9229 | g/cm³ | Measured at 42 °C.[2] |

| pKa (Predicted) | 10.44 ± 0.10 | - | This value likely corresponds to the protonation of the more basic azepane nitrogen.[2] |

| Physical Form | Oil | - | Typically appears as a colorless oil.[2] |

| Solubility | Soluble | - | Miscible with water, alcohol, and ether. |

| Storage | 2-8 | °C | Recommended storage is in a refrigerator.[1] |

Section 3: Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, this section details the standard experimental procedures for determining the key physical properties of amine compounds like 3-(1-azepanyl)-1-propanamine.

Micro-Boiling Point Determination

Expertise & Experience: For research-scale quantities where material is precious, a micro-boiling point determination is the method of choice.[4] The technique is predicated on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Workflow:

Figure 3: Workflow for pKa determination by potentiometric titration.

Trustworthiness: The use of a calibrated pH meter and standardized titrant ensures accuracy. [5][6]Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients, which can affect the measurement. [5]The inflection point of the resulting sigmoid curve corresponds to the pKa. [7]

Section 4: Safety, Handling, and Storage

Hazard Identification: 3-(1-Azepanyl)-1-propanamine is classified as a corrosive substance that can cause severe skin burns and eye damage. [8]It is harmful if swallowed, in contact with skin, or if inhaled. [9] Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood. [8][9]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][9]* Wash hands and any exposed skin thoroughly after handling. [8][9]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8]* Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. [8]* Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison center or doctor immediately. [8]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [8] Storage:

-

Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed. [8]* Store locked up. [8]The recommended storage temperature is between 2-8 °C. [1]

Section 5: References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at:

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available at:

-

Unknown. Micro-boiling point measurement. Available at:

-

Unknown. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at:

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at:

-

Unknown. Micro-boiling point measurement. Available at:

-

UVaDOC Principal. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. Available at:

-

chymist.com. Micro Boiling Point Determination. Available at:

-

PMC, NIH. Development of Methods for the Determination of pKa Values. (2013-08-08). Available at:

-

Scribd. Micro-Method for Boiling Point Determination | PDF. Available at:

-

IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024-11-13). Available at:

-

Sigma-Aldrich. 3-(1-Azepanyl)-N-ethyl-1-propanamine. Available at:

-

Pharmaffiliates. 3437-33-0| Chemical Name : 3-(1-Azepanyl)-1-propanamine. Available at:

-

Fisher Scientific. SAFETY DATA SHEET. (2024-03-30). Available at:

-

MDPI. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. Available at:

-

Unknown. Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. Available at:

-

Sigma-Aldrich. 3-(1-azepanyl)-1-propanamine AldrichCPR. Available at:

-

ChemicalBook. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0. (2024-07-25). Available at:

-

Santa Cruz Biotechnology. 3-(1-Azepanyl)-1-propanamine. Available at:

-

Cayman Chemical. Safety Data Sheet. (2023-04-19). Available at:

-

ResearchGate. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture | Request PDF. (2025-08-08). Available at:

-

Santa Cruz Biotechnology. 3-(1-Azepanyl)-N-ethyl-1-propanamine. Available at:

-

Santa Cruz Biotechnology. 3-(1-Azepanyl)-1-propanamine. Available at:

-

Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Available at:

-

INIS-IAEA. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture. Available at:

-

PubChem, NIH. 3-Azidopropan-1-amine | C3H8N4 | CID 150110. Available at:

-

Sigma-Aldrich. 3-Boc-amino-azepane AldrichCPR. Available at:

-

Sigma-Aldrich. 3-(1-azepanyl)-1-propanamine AldrichCPR. Available at:

-

PubChem, NIH. Azepane | C6H13N | CID 8119. Available at:

-

PubChem. 3-(Azepan-1-yl)propan-1-amine dihydrochloride | C9H22Cl2N2 | CID 24320917. Available at:

-

NIST WebBook. 1-Propanamine, N,N-dipropyl-. Available at:

-

Cheméo. Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Available at:

-

Ataman Kimya. MONO-N-PROPYLAMINE. Available at:

-

Sigma-Aldrich. 3-Azido-1-propanamine = 95 88192-19-2. Available at:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Solubility of 3-(Azepan-1-yl)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Azepan-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior across a diverse range of organic solvents. The theoretical framework is complemented by a detailed, field-proven experimental protocol for the validation of these predictions, empowering researchers to apply these findings in practical laboratory settings. This document is structured to offer not just data, but a deeper causal understanding of the molecular interactions that govern the solubility of this versatile diamine, making it an essential resource for formulation development, process chemistry, and drug discovery.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From the initial stages of synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a molecule like 3-(Azepan-1-yl)propan-1-amine, which serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, its solubility profile in various organic solvents dictates the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of the manufacturing process. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and may necessitate the use of large solvent volumes, which carries both economic and environmental implications. Therefore, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for efficient and robust process development.

Physicochemical Properties of 3-(Azepan-1-yl)propan-1-amine

A foundational understanding of the physicochemical properties of 3-(Azepan-1-yl)propan-1-amine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | PubChem |

| Molecular Weight | 156.27 g/mol | PubChem |

| Boiling Point | 222 °C | Sigma-Aldrich[2] |

| SMILES | C1CCN(CC1)CCCN | PubChem |

| Structure |  | PubChem |

The structure reveals a molecule with both a cyclic tertiary amine (azepane) and a primary amine, connected by a propyl chain. This combination of a non-polar hydrocarbon backbone and two polar, hydrogen-bonding amine groups suggests a nuanced solubility profile, with the potential for miscibility in a wide range of solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental data, a robust theoretical framework is necessary to predict the solubility of 3-(Azepan-1-yl)propan-1-amine. The Hansen Solubility Parameter (HSP) model offers a powerful predictive tool based on the principle that "like dissolves like." This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a unique set of these three parameters, which define a point for that chemical in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Estimating the Hansen Solubility Parameters of 3-(Azepan-1-yl)propan-1-amine

| Hansen Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 10.5 |

Note: These values are estimations derived from group contribution methods and should be validated experimentally.

Predicting Solubility using the Relative Energy Difference (RED) Number

The distance between the HSP of the solute (3-(Azepan-1-yl)propan-1-amine) and a solvent in Hansen space is quantified by the Relative Energy Difference (RED) number. A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.

The RED number is calculated using the following formula:

RED = \sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2} / R_0

Where R₀ is the interaction radius of the solute, which is estimated based on its molecular structure and empirical data from similar compounds. For 3-(Azepan-1-yl)propan-1-amine, an estimated R₀ of 8.0 is used for these predictions.

Predicted Solubility Profile of 3-(Azepan-1-yl)propan-1-amine

Based on the estimated HSP values for 3-(Azepan-1-yl)propan-1-amine and the known HSP values for a range of common organic solvents, the following table presents the predicted solubility profile.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 1.60 | Partially Soluble / Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.25 | Partially Soluble / Soluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 0.95 | Soluble |

| Acetone | 15.5 | 10.4 | 7.0 | 0.93 | Soluble |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.76 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.72 | Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 1.42 | Partially Soluble / Insoluble |

| Hexane | 14.9 | 0.0 | 0.0 | 2.02 | Insoluble |

Disclaimer: These are predicted values and should be confirmed with experimental data.

Experimental Validation of Solubility: A Step-by-Step Protocol

To provide a self-validating system for researchers, the following detailed protocol for the experimental determination of the solubility of 3-(Azepan-1-yl)propan-1-amine is provided. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Materials and Equipment

-

3-(Azepan-1-yl)propan-1-amine (solute)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Azepan-1-yl)propan-1-amine to a series of vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for amine-containing compounds.

-

Quantify the concentration of 3-(Azepan-1-yl)propan-1-amine in the samples by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility by taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Discussion and Implications for Drug Development

The predicted solubility profile provides valuable guidance for the selection of solvents in various stages of drug development. The high predicted solubility in moderately polar to polar aprotic solvents like isopropanol, acetone, dichloromethane, and ethyl acetate suggests their suitability as reaction media and for purification processes such as crystallization. The predicted insolubility in non-polar solvents like hexane can be leveraged for precipitation or anti-solvent crystallization techniques.

For drug formulation, understanding the solubility in a range of solvents is crucial for developing amorphous solid dispersions or for selecting appropriate vehicles for preclinical studies. The ability of the primary and tertiary amine groups to engage in hydrogen bonding is a key determinant of its solubility in protic solvents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-(Azepan-1-yl)propan-1-amine in organic solvents. By employing a predictive approach based on Hansen Solubility Parameters, this guide offers valuable insights into its solubility profile, which can inform rational solvent selection in research and development. The detailed experimental protocol provides a robust framework for the validation of these predictions, ensuring scientific integrity and practical applicability. A thorough understanding and experimental validation of the solubility of this important building block will undoubtedly contribute to more efficient and robust pharmaceutical development processes.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

GHS hazard classification for 3-(Azepan-1-yl)propan-1-amine

An In-Depth Technical Guide to the GHS Hazard Classification of 3-(Azepan-1-yl)propan-1-amine

This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound 3-(Azepan-1-yl)propan-1-amine (CAS No. 3437-33-0). It is intended for researchers, chemists, and professionals in drug development and chemical synthesis who handle this substance. The document moves beyond a simple recitation of hazard codes to offer insights into the chemical basis of the hazards, establish self-validating safety protocols, and provide a framework for risk assessment.

3-(Azepan-1-yl)propan-1-amine is a diamine compound featuring a saturated seven-membered azepane ring linked to a propylamine tail. Its structure, with two amine functionalities of differing basicity, dictates its chemical reactivity and its toxicological profile. The primary amine is a key reactive site, while the tertiary amine within the azepane ring also contributes to its overall properties.

Understanding the GHS classification is the first step in a robust safety protocol. It provides a universally understood language for communicating the intrinsic hazards of a chemical, forming the foundation for risk assessment, exposure control, and emergency preparedness in a laboratory or industrial setting. For a compound like 3-(Azepan-1-yl)propan-1-amine, which possesses significant corrosive and irritant properties, a thorough understanding of its GHS profile is critical for ensuring personnel safety and environmental protection.

GHS Hazard Classification Summary

The GHS classification for 3-(Azepan-1-yl)propan-1-amine is summarized below. It is critical to note that classifications can vary slightly between suppliers based on the data sources they consult. This guide presents a consolidated and conservative classification based on available safety data sheets.

| GHS Element | Classification Details |

| Signal Word | Danger [1] |

| Pictograms | |

| GHS05 (Corrosion) , GHS07 (Exclamation Mark) [2] | |

| Hazard Statements | H302: Harmful if swallowed[1] |

| H312: Harmful in contact with skin | |

| H314: Causes severe skin burns and eye damage[1] | |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation[1] | |

| Precautionary Statements | A comprehensive list is provided in the Safe Handling Protocol section. Key statements include P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, and P501.[1][3] |

Detailed Hazard Analysis: The "Why" Behind the Classification

The hazard statements assigned to 3-(Azepan-1-yl)propan-1-amine are a direct consequence of its chemical nature, specifically the presence of amine functional groups.

H314: Causes severe skin burns and eye damage

This is the most critical hazard associated with this compound. Aliphatic amines are basic and act as potent nucleophiles.

-

Mechanism of Corrosivity: When in contact with skin or eye tissue, the amine groups can cause saponification of fats and lipids in cell membranes, leading to their destruction. They also readily abstract protons from water and proteins, causing hydrolysis of proteins (proteolysis) and resulting in deep, penetrating chemical burns.[4] The damage is often more severe than that caused by acids, as the resulting tissue necrosis is typically soft and deep, allowing for continued penetration of the chemical.[4] The "Danger" signal word and the GHS05 pictogram are mandated by this classification.[5]

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled

These classifications point to the systemic toxicity of the compound.

-

Causality: While local corrosive effects are paramount, the compound can be absorbed into the bloodstream through ingestion, dermal contact, or inhalation. Amines can interfere with various physiological processes. The "Harmful" classification (as opposed to "Toxic" or "Fatal") indicates moderate acute toxicity upon exposure. This necessitates the use of the GHS07 (Exclamation Mark) pictogram.

H335: May cause respiratory irritation

-

Mechanism of Irritation: As a volatile amine, its vapors are alkaline and can irritate the mucous membranes of the respiratory tract.[4] This leads to symptoms such as a burning sensation, coughing, and shortness of breath upon inhalation.[4] This hazard reinforces the need for handling the substance in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Safe Handling and Use in a Research Setting

This protocol is designed as a self-validating system. Adherence to each step ensures that risks are systematically mitigated.

Objective: To safely handle, weigh, and use 3-(Azepan-1-yl)propan-1-amine in a laboratory experiment.

1. Pre-Handling Risk Assessment & Preparation: 1.1. Review the SDS: Read the complete, most recent Safety Data Sheet for 3-(Azepan-1-yl)propan-1-amine. 1.2. Identify Location: Designate a specific work area for handling, preferably inside a certified chemical fume hood. 1.3. Prepare Spill Kit: Ensure a spill kit appropriate for corrosive amines is readily accessible. This should include an absorbent material (e.g., sand or vermiculite; do not use combustible materials) and a neutralizing agent for amines (e.g., a weak acid like citric acid solution). 1.4. Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

2. Personal Protective Equipment (PPE): 2.1. Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A double-gloving approach (e.g., nitrile inner glove, butyl rubber outer glove) is recommended. 2.2. Eye Protection: Wear chemical splash goggles and a full-face shield.[6] Standard safety glasses are insufficient. 2.3. Body Protection: Wear a chemically resistant apron over a flame-retardant lab coat. Ensure full leg and foot coverage with closed-toe shoes. 2.4. Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is required.

3. Handling and Dispensing Procedure: 3.1. Work exclusively within the certified chemical fume hood. 3.2. Place an absorbent, chemical-resistant liner on the work surface. 3.3. Secure the source container. 3.4. When dispensing, slowly pour the liquid to minimize splashing. Use a pipette or a funnel for transfers into other containers. 3.5. Tightly seal the container immediately after use.[3] The compound should be stored under an inert atmosphere as it is air-sensitive.[3] 3.6. Decontaminate any surfaces that may have come into contact with the chemical using a suitable cleaning agent.

4. Waste Disposal: 4.1. Segregation: Do not mix amine waste with other chemical waste streams, particularly those containing acids or strong oxidizers, to prevent violent reactions. 4.2. Containerization: Collect all waste (including contaminated pipette tips, wipes, and gloves) in a designated, clearly labeled, and sealed hazardous waste container. 4.3. Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[3]

5. Emergency Procedures: 5.1. Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[3] Seek immediate medical attention.[3] 5.2. Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3] 5.3. Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. 5.4. Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the safe handling workflow and the GHS classification logic.

Caption: GHS classification logic for 3-(Azepan-1-yl)propan-1-amine.

Caption: Safe handling workflow for corrosive and harmful chemicals.

Conclusion

The GHS classification of 3-(Azepan-1-yl)propan-1-amine as a corrosive and harmful substance is well-founded in its chemical properties as an aliphatic amine. The "Danger" signal word, driven primarily by its capacity to cause severe skin burns and eye damage (H314), underscores the need for stringent safety protocols. By understanding the mechanisms behind these hazards, researchers can move from rote compliance to an informed culture of safety, implementing controls and procedures that are both robust and self-validating. Adherence to the detailed handling protocols outlined in this guide is essential for the safe utilization of this compound in research and development.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for Dodecylamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHxWutveDSU-SFmfk8txdtCzyzVsPzEQwvOsPtGR-2v_vbiu2RL3DI6J59bYmKXSPcqpjXKOsHwQN2ujHrQhM7bVggkN-25e33ef7o0dzjpdSUS5TooKnmfEYkRJSTgwDAYhm2okHCM8Sx1g==

- Sigma-Aldrich. (n.d.). 3-(azepan-1-yl)propan-1-amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuPh9wxHGevzFs8B62NhILN1b1hWvrZIG3v_3Z_LuKCzJsp6LAvyc4i4DCS71eC0LBCZ7qvmwMxpxNA32B3pAA2J6dN5d_L2NYiKeCogDwp6VfR-LGWEYBQdLWHyB6WW0EQsrjUdsohlm6XAw5pGu3bYsdz8Q1c39QzjY2EAjXxIAxK1xZmRffDxd_pUpZOqs=

- BLDpharm. (n.d.). 3437-33-0|3-(Azepan-1-yl)propan-1-amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnc0sdt2Ruy9UCItcMaQ9nCbXQ7dXHrUDjWZjbZCxXMDbi4rqtHTXC6ygP-ewpJTavNdqjnDJZPwKA9sxzUIgZFIlHyXhf5mD56XTwYITgGo3u-ojSUTVo_b1rd20FSzi25X2d34fmmwDWig==

-

Enamine. (n.d.). Safety Data Sheet for amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpgcNsy0ldgruRPJJ487jXgw7IG9HvB6DmGqCEAv7P1Kwi1HZzTZjP-rA2mv4YDRQVeE9fxl7_juOgYZl_LrdMB2N3ScrEfbqf7CdISCVWk7nMUeRUjxtIPf7ennMxnAT_-1yXdziUU5aFzfaqwgtUZfBzx-j3DSKM2E0-stH48RFZ-l_1A==

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Propanolamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSkqVuh1zTZgNXDPVh2DoumxM3CAhF7DCGTkbLNRoS5YfmuYX2_imMWoXaPGPLXduScqncMLPiuXvuTNhexPptumYXt9NKsXqSc-InvOmB11uw95tfNQF0jR83r0Vtyg7sWzsuEgCDNUlodqVrSMGc4F7HUXY38vuyrPY2UniImGxkduIqFlnAHmhEeJbzlhZ2

- ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMiTXrv5CIp_BNBsMs4GtfhXCmvATLcpkE9e934UeBaImYNVWXBRAedXL8YbVRuBfyCDAkRDNh-2V2QTRLsbKw2sjLzJrdgw3Hh0NN8R-_24sAWpInb_gvmJCOfjvo4Xscvi53aFgNpOXyibTK

- Sigma-Aldrich. (2025). Safety Data Sheet for 3-Azido-1-propanamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAV5ygjJjIhY28AEwYYL14MXjxSX-7zLleSslwy0siPLr3hhXPnisDuoFfM5anLWWNVGLgkJmDX-GHgt1CVl_EbRKbiC3AW6Xzsl7zF9dxqNwiWbvynfxnbCOZTg_XNFq1paBLjmBnHMgm

- Kao Chemicals. (2021). Safety Data Sheet for FARMIN DM2280. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhU6-HrJ5NfMZtknI97x2Y-MyH6b5od8ida81k_GFYECFz-LA1QrEf-OIYvv2rt1BSpnZW2bNlXgGE20lBsm-_ZuMwh9e9wWTWja23KaKt97ijh6-hb2pihApO4OEq4ltItsm4KYc12-68JbyzW7_ujfPctDIo96aFTlg-FiXyp16g1jiRMbpMS7TqVVet5SIIRMQQfNfvKnLDSgA=

- Actylis Lab Solutions. (2010). Material Safety Data Sheet for Propan-1-ol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSgepxYQDx6tUG9bzPcfJyWJOgr4RLOGwn-2_yqNtdjkwrNcbXCeDQ1u7OGncLWzuP29izUNePA6z4gXbyjhIMAY18SBIHe0M1k8jJRsX_R0T20LRmh_OnDA-rqWICaCAhSXIkXPl2pc3C

- Sigma-Aldrich. (n.d.). 3-amino-1-(azepan-1-yl)propan-1-one. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdvGwVwDzlbgSZAfAv35YeqR2UHfdUqeFhUohTThfJNjQRzdGD35PUO6oYyeC8JPO_BISP6jyZUYuUP_iOOjD3xHbOcUyuVdAlhCnZGPNMDbGuAJhPVEGaBgpqI5m5ChRPZ9SXfQl2AhsiBFVxr6o6OlN9hYKsJPq01RQRkstEifmPCCqdwQ==

- Matrix Scientific. (n.d.). 3-Azepan-1-yl-1-methyl-propylamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiaso99JBhlgI7OCM5T84PfVoSqUULVdu69VsVJxgsOgYDshKGcUWmnNTnqc4WzJZeb_AzNSdVJLFA6ig8n7l5hGMG2gXJET8Yzox7iM8Zpi6XfbyjMBT9JQxvIDClCji0GQnlKQSRE5glpoGtpbe8kz6TvSo_C0EfwdqzpiMvMMo1GlgFGc8pT4bHhaf2eJKg

- ChemBK. (n.d.). 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine - Risk and Safety. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX1THUoPajvuy129oshsTe0OFHDmlkr0qEI3i8hgQ2WGDaG84SK14pHZaPj1Lfdy1kizufs99Qz8PNe4Uq-SzcT-h7bIHFamT11O-Ao1-Fkuj63BerHPRBPs37J3sxP8U2yK1DAOra1UaOXXIto4_-spW7Q9PA1ZrNr-G2yLjxWg==

- Santa Cruz Biotechnology. (n.d.). 3-azepan-1-ylpropan-1-amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaYM36Qbde-UcTNJT1Hcd-fPU1uJ3SSTdyd0-aM9-IG1BSgeOUOXQuSnyubpBlflnhHzd03akU7uey3EYZEilpszi_vmx-UrPwtbbSo3is0xKJCFREsTPaPRlZ5XzCLFtZDoNG1EYKP67B7CVoCDmyWPSbWSJmA==

- U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPqDKxTLHDrH2meJotIMBYveWZzaFhSZkZYhxRf3n4bXcWnyBiqNZ1mcOHucRxn9kO8RmsYFVyv1_RPd-pG7lH5FuoLrKoIWf31wXraq5MhKDwCxhcW1FH6jKfMtqdHGZ1UQPKNa3Y1SPnLGA4Dn5TGpybZBLrW0GIFurTxYSWw5IOs5YdzubLhjQ4BQ==

Sources

Chapter 1: The Azepane Scaffold: A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Azepane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a "privileged structure" in the field of medicinal chemistry.[1][2] Its inherent three-dimensional architecture and conformational flexibility provide a versatile foundation for the development of novel therapeutic agents.[3] This unique structural characteristic allows for a wide range of substitutions, enabling the precise modulation of physicochemical and pharmacokinetic properties.[1] Consequently, derivatives of azepane exhibit a remarkable breadth of pharmacological activities, making them a subject of intense investigation in drug discovery.[4][5] More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[4][5]

This technical guide offers a comprehensive exploration of the biological activities of azepane-containing compounds. It delves into their mechanisms of action, therapeutic potential across different disease areas, and the experimental methodologies used for their evaluation. By synthesizing current research, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of compounds and to inspire new avenues of investigation.

The azepane ring's influence extends beyond simply providing a structural backbone; its physicochemical properties are integral to the biological activity of its derivatives. The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to diverse biological targets.[3] This conformational diversity is a key factor in the broad spectrum of bioactivities observed.[3]

Furthermore, the nitrogen atom within the ring can be easily functionalized, and various positions on the carbon skeleton can be substituted. This allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing a compound's drug-like characteristics. The ability to introduce specific substituents can also bias the ring to a particular conformation, which is a powerful strategy in effective drug design.[3]

The synthesis of the azepane core is a topic of significant interest for organic chemists. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[2] The continuous development of novel synthetic methodologies is expected to provide even greater access to a wider array of structurally diverse azepane derivatives with promising pharmacological profiles.[2]

Chapter 2: The Role of Azepane Derivatives in Oncology

The fight against cancer has seen the emergence of numerous azepane-containing compounds with significant cytotoxic and antitumor activities.[6][7] These molecules exert their effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Activity

2.1.1. Enzyme Inhibition

A primary mode of action for many anticancer azepane derivatives is the inhibition of critical enzymes that are often dysregulated in cancer.

-

Protein Kinase Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key component of this pathway.[8] By blocking Akt, these compounds can halt downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[8]

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some rigid dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors.[9][10] These compounds can also act as DNA intercalators, further disrupting DNA processes and leading to cancer cell death.[9]

-

Protein Tyrosine Phosphatase (PTP) Inhibition: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][11][12] Their inhibition by azepane-containing compounds has emerged as a promising strategy to enhance T-cell anti-tumor immunity.[1][12]

2.1.2. DNA Intercalation

In addition to enzyme inhibition, some azepane derivatives with polyaromatic planar skeletons can physically insert themselves between the base pairs of DNA. This intercalation distorts the DNA structure, interfering with replication and transcription and ultimately leading to apoptosis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Dibenzo[b,f]azepine derivative (5e) | Leukaemia (SR) | 13.05 |

| Dibenzo[b,f]azepine derivative (5e) | Topoisomerase II | 6.36 |

| Naphthannelated azepinone (19) | Various human tumor cells | Noteworthy growth inhibitory effect |

Data compiled from multiple sources.[7][10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure: [1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Add varying concentrations of the azepane-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizing Anticancer Mechanisms

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.

Chapter 3: Broad-Spectrum Antimicrobial and Antiviral Potential

The versatility of the azepane scaffold extends to combating infectious diseases, with numerous derivatives demonstrating potent antimicrobial and antiviral activities.[13][14]

Antibacterial and Antiviral Efficacy

A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown significant antimicrobial activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] Some of these compounds exhibited antimicrobial effects that surpassed the antibiotic vancomycin.[14] For instance, azepanobetulinic acid cyclohexyl amide displayed a strong bacteriostatic effect against MRSA with low cytotoxicity, marking it as a promising non-cytotoxic anti-MRSA agent.[14]

In the antiviral realm, azepano-triterpenoids have demonstrated high potency against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14]

Quantitative Antimicrobial and Antiviral Data

| Compound | Pathogen | MIC/EC50 (µM) |

| Azepanouvaol | MRSA | ≤ 0.15 |

| Azepano-glycyrrhetol-tosylate | MRSA | ≤ 0.15 |

| Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 |

| Azepanobetulin | HCMV | 0.15 |

| Azepanouvaol | HCMV | 0.11 |

| Azepano-glycyrrhetol | HCMV | 0.11 |

Data sourced from a study on A-azepano-triterpenoids.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure: [1]

-

Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 4: Targeting Neurological and Neuropsychiatric Disorders

The azepane scaffold is also a key feature in compounds designed to treat a range of neurological and neuropsychiatric disorders.[15][16]

Mechanisms in Neuropharmacology

4.1.1. Anti-Alzheimer's Disease Activity

A major strategy in Alzheimer's disease therapy is to reduce the production of amyloid-β peptides, which form the characteristic plaques in the brains of patients. Azepane-based derivatives have been reported as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

4.1.2. Monoamine Transporter Inhibition

Certain N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15][16] This activity suggests their potential for treating neuropsychiatric disorders where these neurotransmitter systems are implicated.[15][16]

4.1.3. Histamine H3 Receptor Antagonism

Tetrahydrobenzazepine derivatives that act as histamine H3 receptor antagonists or inverse agonists have been developed for the treatment of neurological disorders, particularly those associated with cognitive impairment like Alzheimer's disease.[17]

Quantitative Neuropharmacological Data

| Compound Class | Target | IC50/Ki |

| N-benzylated bicyclic azepane | NET | < 100 nM |

| N-benzylated bicyclic azepane | DAT | < 100 nM |

| N-benzylated bicyclic azepane | σ-1R | ≈ 110 nM |

Data for a chiral bicyclic azepane.[15][16]

Visualizing the Mechanism in Alzheimer's Disease

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Chapter 5: Diverse Therapeutic Horizons

The pharmacological versatility of azepane-containing compounds extends to other important therapeutic areas. For instance, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes.[18] Additionally, some azepane derivatives act as α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[4]

Conclusion and Future Perspectives

The azepane scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast and diverse range of biological activities. From combating cancer and infectious diseases to addressing complex neurological disorders, the therapeutic potential of azepane-containing compounds is profound.

The continued exploration of structure-activity relationships (SAR) will be paramount in optimizing the potency, selectivity, and pharmacokinetic profiles of these molecules.[4] As our understanding of the intricate interactions between azepane derivatives and their biological targets deepens, we can anticipate the development of novel, highly effective therapeutics. The future of drug discovery will undoubtedly be shaped by further innovations in the synthesis and application of this remarkable heterocyclic scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secure Verification [cer.ihtm.bg.ac.rs]

- 14. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]